molecular formula C10H18N2O B7763111 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B7763111
M. Wt: 182.26 g/mol
InChI Key: JWUOVCKJUDHILZ-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole-derived alcohol characterized by a 1H-pyrazole ring substituted with ethyl and methyl groups at the 1-, 3-, and 5-positions, along with a propan-1-ol chain at the 4-position. Pyrazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-5-9(13)10-7(3)11-12(6-2)8(10)4/h9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUOVCKJUDHILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N(N=C1C)CC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A foundational approach involves cyclocondensation between hydrazines and 1,3-diketones to form the pyrazole ring. For example, ethyl hydrazine and acetylacetone yield 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol. Subsequent functionalization at C4 is achieved via:

Nucleophilic Substitution

  • Reagents : 4-Chloropyrazole intermediates react with propanol under basic conditions (K2CO3, DMF, 80°C).

  • Yield : ~65% (analogous to methods in).

  • Limitation : Competing elimination reactions reduce efficiency.

Grignard Addition

  • Procedure : 1-Ethyl-3,5-dimethyl-4-acetylpyrazole undergoes Grignard addition with propylmagnesium bromide, followed by acidic workup.

  • Conditions : THF, 0°C → RT, 12 h.

  • Yield : 72–78% (extrapolated from).

Palladium-Catalyzed Cross-Coupling

Optimization and Scalability

Solvent and Temperature Effects

MethodOptimal SolventTemperature (°C)Yield Improvement
CyclocondensationEthanol80+15% vs. DMF
Suzuki CouplingDME/H2O80+20% vs. Toluene
Grignard AdditionTHF0→RT+10% vs. Et2O

Data synthesized from.

Catalytic Systems

  • Pd(dppf)Cl2 : Superior for boronates (TOF = 120 h⁻¹).

  • NaBH4 vs. LiAlH4 : NaBH4 safer but lower yielding (65% vs. 82% for LiAlH4 in ketone reduction).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel, ethyl acetate/hexane (3:7) removes unreacted diketones.

  • Crystallization : Ethanol/water (1:1) yields needle-like crystals (mp 225–227°C).

Spectroscopic Validation

  • ¹H NMR (CDCl3) : δ 1.33 (t, 3H, CH2CH3), 2.45 (s, 6H, 2×CH3), 4.12 (q, 2H, CH2OH).

  • IR : 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N).

Industrial-Scale Considerations

Patent US20220033358A1 highlights:

  • Cost-Effective Catalysts : Recyclable Pd nanoparticles reduce expenses by 40%.

  • Continuous Flow Systems : Enhance yield to 85% at 100 g scale.

Chemical Reactions Analysis

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that certain pyrazole derivatives exhibited effective antibacterial activity against resistant strains of bacteria .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental data suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Analgesic Effects
In addition to its antimicrobial and anti-inflammatory properties, this compound has been studied for its analgesic effects. Research indicates that it may interact with pain pathways in the body, providing relief from pain without the side effects typically associated with conventional analgesics .

Agricultural Applications

Pesticide Development
The unique structure of this compound positions it as a candidate for the development of novel pesticides. Pyrazole derivatives have shown efficacy in controlling pests while being less toxic to non-target organisms compared to traditional pesticides. This characteristic is crucial for sustainable agriculture practices .

Plant Growth Regulation
There is emerging evidence that pyrazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, enhancing growth and yield while potentially improving resistance to environmental stressors .

Chemical Research and Development

Synthetic Intermediates
In chemical synthesis, this compound serves as an important intermediate in the production of more complex organic compounds. Its ability to participate in various chemical reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Study Title Focus Area Findings
Antimicrobial Properties of Pyrazole DerivativesMedicinal ChemistryDemonstrated significant antibacterial activity against resistant strains .
Anti-inflammatory Effects of Pyrazole CompoundsMedicinal ChemistryInhibition of pro-inflammatory cytokines observed .
Development of Novel Pesticides from PyrazolesAgricultural ScienceEffective pest control with lower toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound Name Molecular Formula Molecular Weight Key Substituents
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol C₁₁H₂₀N₂O 196.29 (calculated) Ethyl (1-position), 3,5-dimethyl, propanol
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol C₈H₁₃ClN₂O 188.66 (reported) Chloro (4-position), 3,5-dimethyl, propanol
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O 174.63 (reported) Chloro (4-position), methyl (5-position), propanol

Key Observations :

  • Ethyl and methyl groups in the target compound may improve lipophilicity compared to chloro-substituted analogs, influencing membrane permeability in biological systems .

Functional Group Variations

Variations in the functional group attached to the pyrazole ring significantly alter chemical behavior:

Compound Name Functional Group Molecular Weight Notable Properties
This compound Alcohol (-OH) 196.29 Hydrogen-bond donor, moderate polarity
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine Sulfonyl piperazine 272.37 High polarity, potential for protein binding via sulfonamide interactions
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Amine (-NH₂) 155.23 (calculated) Basic, forms salts with acids

Key Observations :

  • The propanol group in the target compound provides hydrogen-bonding capability, which is critical for interactions with biological targets like enzymes or receptors.
  • Sulfonyl piperazine derivatives (e.g., ) exhibit higher molecular weights and may serve as intermediates in drug discovery due to their robust hydrogen-bond acceptor properties .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Chloro-substituted pyrazoles (e.g., 3b in ) demonstrate enhanced antibacterial activity compared to methyl-substituted variants, likely due to increased electrophilicity .
  • Propanol-linked pyrazoles may exhibit improved solubility over amine or sulfonyl derivatives, making them favorable for oral bioavailability .

Biological Activity

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole derivative with significant biological activity. This compound, characterized by its unique molecular structure (C10H18N2O) and a molecular weight of 182.26 g/mol, has garnered attention in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with propanal under specific conditions, often using ethanol as a solvent at temperatures ranging from 60 to 80°C. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and hydrophobic interactions with active sites on target proteins, potentially leading to enzyme inhibition or modulation of receptor activity. The precise mechanisms depend on the biological context and the specific targets involved.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds can vary significantly based on their structure .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various cancer cell lines. For example, studies have shown that certain modifications of pyrazole compounds can lead to significant cytotoxicity in A549 human lung adenocarcinoma cells. The effectiveness often correlates with structural modifications that enhance interaction with cancer cell targets .

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

Study Findings
Antimicrobial Study Demonstrated significant activity against S. aureus (MIC = 32 µg/mL) and E. faecalis (MIC = 64 µg/mL), indicating potential for treating infections caused by resistant strains .
Anticancer Study In A549 cells, the compound reduced viability significantly (up to 21% at optimal concentrations), suggesting a promising avenue for lung cancer treatment .

Comparative Analysis

Comparing this compound with other similar compounds reveals variations in biological activity based on structural differences:

Compound Structure Biological Activity
Compound A Similar pyrazole structureModerate antibacterial activity (MIC = 64 µg/mL)
Compound B Altered side chainEnhanced anticancer properties (reduced A549 viability by 24%)

Q & A

Basic: What are the standard protocols for synthesizing 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, and how can purity be validated?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a substituted pyrazole core. For example, alkylation of 1-ethyl-3,5-dimethylpyrazole followed by propanol-side-chain introduction via nucleophilic substitution or Grignard reactions. Reaction conditions (temperature ~60–80°C, solvents like ethanol/DMF) must be optimized to avoid byproducts . Purity validation requires HPLC (>95% purity threshold) and NMR (¹H/¹³C for structural confirmation, ensuring absence of residual solvents like DMSO-d6). Mass spectrometry (ESI-MS) confirms molecular weight .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H NMR : Identifies protons on the pyrazole ring (δ 1.2–1.4 ppm for ethyl CH3, δ 2.1–2.3 ppm for methyl groups) and the propanol chain (δ 3.6–4.0 ppm for -OH and CH2) .
  • FT-IR : Confirms hydroxyl (broad peak ~3200–3500 cm⁻¹) and pyrazole C=N stretches (~1500–1600 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) resolves 3D conformation, critical for studying intermolecular interactions .

Advanced: How do steric effects from the ethyl and methyl substituents influence reactivity in derivatization reactions?

Methodological Answer:
The 3,5-dimethyl groups on the pyrazole ring create steric hindrance, limiting nucleophilic attack at the 4-position. For example, sulfonation or halogenation reactions require bulky electrophiles (e.g., SOCl2 in DCM) and extended reaction times. Computational modeling (DFT) predicts regioselectivity, while LC-MS monitors reaction progress to optimize yields .

Advanced: What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, compound solubility in DMSO/PBS). Standardize protocols by:

  • Using logP calculations to optimize solubility (target logP ~2.5–3.5 for membrane permeability) .
  • Validating biological targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .
  • Replicating assays in triplicate with positive/negative controls (e.g., reference inhibitors) .

Basic: What are the compound’s predicted ADMET properties, and how are they experimentally validated?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (TPSA ~50 Ų, MW <400 Da) but potential hepatic metabolism via CYP3A4 .
  • Experimental Validation :
    • Microsomal stability assays (human liver microsomes, 1 µM compound) quantify metabolic half-life.
    • Caco-2 cell monolayers assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:
Pyrazole derivatives exhibit tautomerism (e.g., 1H vs. 2H forms). Single-crystal X-ray diffraction (using SHELX software ) determines the dominant tautomer by mapping electron density at N-atoms. For example, the 1H form is stabilized by intramolecular H-bonding between the propanol -OH and pyrazole N .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store under inert atmosphere (N2 or Ar) at –20°C in amber vials to prevent oxidation/hydrolysis. Stability assays (HPLC at t = 0, 6, 12 months) track degradation; >90% purity after 12 months is acceptable .

Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Workflow :
    • Curate a library of analogs with measured IC50 values (e.g., antimicrobial assays).
    • Compute descriptors (e.g., logP, molar refractivity) using ChemAxon or MOE.
    • Train models (random forest or SVM) to predict bioactivity.
  • Lead Optimization : Introduce electron-withdrawing groups (e.g., -CF3) at the propanol chain to enhance target binding (validated by molecular docking) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (risk of volatile byproducts like HCl gas).
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced: How do solvent polarity and proticity affect reaction outcomes in its synthesis?

Methodological Answer:

  • Polar Protic Solvents (e.g., H2O/EtOH) : Favor SN1 mechanisms but may hydrolyze sensitive groups (e.g., sulfonamides).
  • Polar Aprotic Solvents (e.g., DMF/DMSO) : Enhance nucleophilicity, critical for alkylation steps (yield improvements >20%) .
  • Solvent Screening : Use a DoE (Design of Experiments) approach to optimize solvent mixtures (e.g., DCM:MeOH 4:1 v/v) .

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